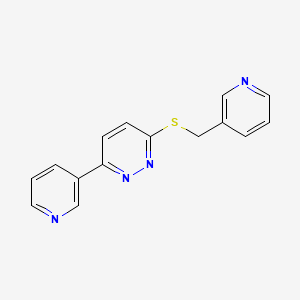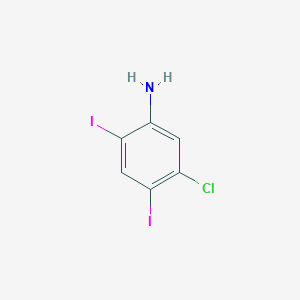
3-Pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine
Vue d'ensemble
Description
3-Pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with pyridin-3-yl and pyridin-3-ylmethylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine typically involves the formation of the pyridazine ring followed by the introduction of the pyridin-3-yl and pyridin-3-ylmethylsulfanyl substituents. One common method involves the reaction of pyridine derivatives with appropriate sulfur-containing reagents under controlled conditions. For example, the reaction of 3-bromopyridine with thiourea can yield the desired pyridazine compound through a series of nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purityAdditionally, large-scale production may require the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-3-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under appropriate conditions to yield dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazine derivatives, and various substituted pyridazines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as anticancer or antimicrobial activity, making it a subject of interest in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-Pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position.
3-Bromoimidazo[1,2-a]pyridine: A compound with a similar pyridine-based structure but different substituents.
Uniqueness
3-Pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine is unique due to the presence of both pyridin-3-yl and pyridin-3-ylmethylsulfanyl groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S/c1-3-12(9-16-7-1)11-20-15-6-5-14(18-19-15)13-4-2-8-17-10-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGSKZPWKTXWDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327669 | |
| Record name | 3-pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815704 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894000-20-5 | |
| Record name | 3-pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2897646.png)

![1-(4-methoxyphenyl)-2-methyl-3-[(9-methyl-9H-purin-6-yl)amino]propan-2-ol](/img/structure/B2897649.png)
![6-ethyl 3-methyl 2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2897650.png)
![N-(3,5-Dimethylphenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2897651.png)



![2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid](/img/structure/B2897659.png)
![N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2897660.png)
![[1-(4-Chloro-2-fluoropyridine-3-carbonyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2897662.png)
![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2897663.png)


